molecular formula C15H13N3O4S B8671561 3-Methyl-6-nitro-1-tosyl-1H-indazole CAS No. 62271-21-0

3-Methyl-6-nitro-1-tosyl-1H-indazole

Cat. No.: B8671561
CAS No.: 62271-21-0
M. Wt: 331.3 g/mol
InChI Key: ZHTZQYXQQLAQDA-UHFFFAOYSA-N
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Description

3-Methyl-6-nitro-1-tosyl-1H-indazole is a synthetic organic compound that belongs to the class of indazole derivatives Indazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-6-nitro-1-tosyl-1H-indazole typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Sulfonylation: The sulfonyl group (-SO2-) is introduced by reacting the intermediate compound with 4-methylbenzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine.

    Methylation: The methyl group (-CH3) is introduced through methylation reactions using methyl iodide (CH3I) or dimethyl sulfate ((CH3O)2SO2) as methylating agents.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reactions are typically carried out in batch reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-6-nitro-1-tosyl-1H-indazole undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group (-NH2) using reducing agents such as hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C).

    Reduction: The compound can undergo reduction reactions to form different derivatives, depending on the reducing agent used.

    Substitution: The sulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas (H2), palladium on carbon (Pd/C)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Nucleophiles such as amines, alcohols, or thiols

Major Products Formed

    Amino Derivatives: Formed through the reduction of the nitro group

    Substituted Indazoles: Formed through nucleophilic substitution reactions

Scientific Research Applications

3-Methyl-6-nitro-1-tosyl-1H-indazole has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Methyl-6-nitro-1-tosyl-1H-indazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

  • 3-Methyl-1-(4-methylbenzene-1-sulfonyl)-1H-indole-2-carbaldehyde
  • 4-Methylbenzenesulfonic acid
  • 4-Chlorophenylsulfonyl derivatives

Uniqueness

3-Methyl-6-nitro-1-tosyl-1H-indazole is unique due to its specific structural features, including the presence of both a nitro group and a sulfonyl group on the indazole ring. This unique structure contributes to its distinct chemical reactivity and potential biological activities, setting it apart from other similar compounds.

Properties

CAS No.

62271-21-0

Molecular Formula

C15H13N3O4S

Molecular Weight

331.3 g/mol

IUPAC Name

3-methyl-1-(4-methylphenyl)sulfonyl-6-nitroindazole

InChI

InChI=1S/C15H13N3O4S/c1-10-3-6-13(7-4-10)23(21,22)17-15-9-12(18(19)20)5-8-14(15)11(2)16-17/h3-9H,1-2H3

InChI Key

ZHTZQYXQQLAQDA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2C3=C(C=CC(=C3)[N+](=O)[O-])C(=N2)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

3-Methyl-6-nitro-1H-indazole (436 mg, 2.46 mmol) was dissolved in 25 ml of dichloromethane at room temperature. DMAP (5 mg) and pyridine (1.1 eq, 0.38 ml) were added followed by tosyl chloride (1.1 eq, 516 mg). The mixture was allowed to stir at room temperature overnight. The mixture was filtered and the filtrate was concentrated in vacuo. The residue was purified by flash chromatography (gradient 9:1 to 4:1 Hexanes/Ethyl Acetate) to give 3-methyl-6-nitro-1-(toluene-4-sulfonyl)-1H-indazole (850 mg, quant) as a light brown crystalline solid.
Quantity
436 mg
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
516 mg
Type
reactant
Reaction Step Two
Quantity
0.38 mL
Type
reactant
Reaction Step Three
Name
Quantity
5 mg
Type
catalyst
Reaction Step Three

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